molecular formula C17H21FN2O2 B2387711 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide CAS No. 2198810-91-0

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide

Cat. No.: B2387711
CAS No.: 2198810-91-0
M. Wt: 304.365
InChI Key: XFQLDIRGNFKDKW-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage through amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives .

Scientific Research Applications

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-butylcyclobutane-1-carboxamide
  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-ethylcyclobutane-1-carboxamide
  • N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methylcyclobutane-1-carboxamide

Uniqueness

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluoro group and the propylcyclobutane moiety imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-3-8-17(9-5-10-17)16(22)19-12-6-7-13(18)14(11-12)20-15(21)4-2/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLDIRGNFKDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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